molecular formula C8H10FNO B2780526 2-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol CAS No. 1000534-34-8

2-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol

Cat. No.: B2780526
CAS No.: 1000534-34-8
M. Wt: 155.172
InChI Key: KWGYPLJBXABJNR-UHFFFAOYSA-N
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Description

2-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H10FNO It is a derivative of pyridine, featuring a fluorine atom and a methyl group attached to the pyridine ring, along with an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-6-methylpyridine.

    Reaction with Ethylene Oxide: The pyridine derivative is reacted with ethylene oxide under basic conditions to introduce the ethan-1-ol group.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reagents.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the ethan-1-ol group to an ethane group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 2-(5-Fluoro-6-methylpyridin-2-yl)ethanal or 2-(5-Fluoro-6-methylpyridin-2-yl)ethanoic acid.

    Reduction: Formation of 2-(6-Methylpyridin-2-yl)ethan-1-ol or 2-(5-Fluoro-6-methylpyridin-2-yl)ethane.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The fluorine atom and the ethan-1-ol group can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Fluoro-6-methylpyridin-2-yl)ethanol: Similar structure but without the ethan-1-ol group.

    2-(4-(2-Fluoro-5-(3-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl)phenyl)-1H-pyrazol-1-yl)ethanol: A more complex derivative with additional functional groups.

    2,2-Difluoro-1-(6-methylpyridin-3-yl)ethan-1-ol: Contains two fluorine atoms and a different substitution pattern on the pyridine ring.

Uniqueness

2-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of both a fluorine atom and an ethan-1-ol group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(5-fluoro-6-methylpyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-6-8(9)3-2-7(10-6)4-5-11/h2-3,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGYPLJBXABJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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